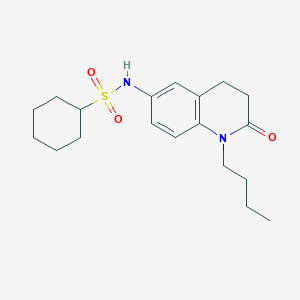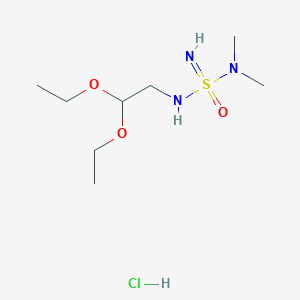
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C14H19FN2O2S . It has a molecular weight of 298.38 g/mol . The IUPAC name for this compound is 1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolidine ring, an azetidine ring, and a sulfonyl group attached to a fluorinated methylphenyl group . The InChI string for this compound is InChI=1S/C14H19FN2O2S/c1-11-8-12 (15)4-5-14 (11)20 (18,19)17-9-13 (10-17)16-6-2-3-7-16/h4-5,8,13H,2-3,6-7,9-10H2,1H3 .Physical And Chemical Properties Analysis
The compound has several notable computed properties . It has a XLogP3-AA value of 1.9, indicating its relative hydrophobicity. It has no hydrogen bond donors and 5 hydrogen bond acceptors. The compound has 3 rotatable bonds, suggesting some flexibility in its structure. Its exact mass and monoisotopic mass are both 298.11512719 g/mol. The topological polar surface area is 49 Ų, and it has 20 heavy atoms in its structure .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a versatile scaffold widely employed by medicinal chemists to design compounds for treating human diseases. Here’s why it’s so appealing:
- 3D Coverage : The non-planarity of the ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .
Stereoselectivity and Biological Activity
The stereoisomers and spatial orientation of substituents impact the biological profile of drug candidates. Enantioselective proteins interact differently with different stereoisomers .
Specific Applications
While the literature provides a wealth of information, let’s highlight six unique applications:
a. RORγt Inverse Agonists:- Activity : Potent against RORγt (12 nM) but with undesirable activity against pregnane X receptor (PXR) .
- Application : Protected azetidinone serves as a versatile building block for functionalized spirocyclic oxetanes .
properties
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-9-6-10(15)2-3-12(9)22(20,21)16-7-11(8-16)17-13(18)4-5-14(17)19/h2-3,6,11H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBLCSJFFJOHGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2379826.png)
![2-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2379827.png)

![1-(5-(4-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2379829.png)

![1-(2,6-dimethylmorpholino)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2379831.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2379832.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2379833.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B2379835.png)
![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2379836.png)
![3a-Methyl-hexahydro-1lambda6-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione](/img/structure/B2379837.png)
